molecular formula C9H7BrO2 B598214 5-Bromo-4-Chromanone CAS No. 1199782-67-6

5-Bromo-4-Chromanone

Cat. No.: B598214
CAS No.: 1199782-67-6
M. Wt: 227.057
InChI Key: ZZWQBLPTSSWLPE-UHFFFAOYSA-N
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Description

5-Bromo-4-Chromanone is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. The chroman-4-one framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Mechanism of Action

Target of Action

5-Bromo-4-Chromanone, also known as 5-Bromochroman-4-one, has been found to be active against certain cancer cell lines . The compound presents selectivity for isoforms IX and XII of the human carbonic anhydrase (hCA) , an enzyme that plays a crucial role in maintaining pH balance in cells and is often overexpressed in cancer cells .

Mode of Action

This interaction could potentially disrupt the pH balance within cancer cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with hCA. By inhibiting this enzyme, the compound could disrupt various cellular processes that depend on the maintenance of pH balance, such as nutrient transport and cellular respiration . .

Result of Action

In vitro evaluation has shown that this compound is active against breast (MCF-7) and lung (A-549) cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s stability and efficacy could be affected by its physical environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-Chromanone typically involves the bromination of chroman-4-one. One common method is the bromination of 4-chromanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-Chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which have significant biological activities .

Scientific Research Applications

5-Bromo-4-Chromanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-Chromanone is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activities. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme interactions .

Properties

IUPAC Name

5-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670469
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199782-67-6
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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